molecular formula C12H14N4O4S B1681780 Sulfadimethoxine CAS No. 122-11-2

Sulfadimethoxine

Cat. No. B1681780
CAS RN: 122-11-2
M. Wt: 310.33 g/mol
InChI Key: ZZORFUFYDOWNEF-UHFFFAOYSA-N
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Description

Sulfadimethoxine is a sulfonamide antibiotic . It is used to treat many infections, including respiratory, urinary tract, enteric, and soft tissue infections . It is most frequently used in veterinary medicine, although it is approved in some countries for use in humans .


Synthesis Analysis

While specific synthesis methods for Sulfadimethoxine were not found in the search results, there are studies that have developed sensitive methods for its detection. For instance, one study designed a high-sensitive detection method for Sulfadimethoxine using a label-free electrochemical immunosensor .


Molecular Structure Analysis

The molecular formula of Sulfadimethoxine is C12H14N4O4S . It has an average mass of 310.329 Da and a monoisotopic mass of 310.073578 Da .


Chemical Reactions Analysis

While specific chemical reactions involving Sulfadimethoxine were not found in the search results, there are studies that have developed methods for its detection. For instance, one study used an AuNPs/Ag-GO-Nf-based electrochemical immunosensor for its detection .


Physical And Chemical Properties Analysis

Sulfadimethoxine has a molecular formula of C12H14N4O4S and a molecular weight of 310.33 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Environmental Fate and Photodegradation

One study investigated the photochemical fate of Sulfadimethoxine in aquaculture waters , revealing that SDM undergoes photochemical degradation influenced by the composition of dissolved organic matter (DOM). This degradation varies significantly across different water bodies, with eutrophic water bodies facilitating rapid SDM phototransformation. The study's findings contribute to understanding the environmental persistence of SDM in aquaculture settings (Guerard, Chin, Mash, & Hadad, 2009).

Soil Remediation and Biodegradation

Another area of research highlights the removal of SDM in soil mediated by extracellular oxidoreductases . This study shows that enzymes commonly found in natural soil can significantly reduce the extractable fraction of SDM from the soil, pointing towards potential methods for mitigating SDM contamination in agricultural lands. The transformation of SDM in soil impacts its mobility and potential effects on terrestrial and aquatic ecosystems (Singh, Sidhu, Zhang, & Huang, 2015).

Aquatic Toxicity and Ecological Risk

Further research into the aquatic toxicity of SDM and its potential ecological risks in Korea identified that while SDM poses a risk to aquatic life, understanding its effects requires comprehensive ecological risk assessments. This study, along with others on pharmaceuticals' environmental impact, stresses the need for continuous monitoring and evaluation of pharmaceutical contaminants in aquatic environments (Kim, Choi, Jung, Park, Kim, & Park, 2007).

Analytical Detection in Environmental Samples

Lastly, the development of new and low-cost analytical techniques for SDM detection in aquaculture waters has been reported. This study presents a potentiometric device using a PVC membrane selective to SDM, showcasing a simple and cost-effective method for monitoring SDM levels in the environment. Such advancements are crucial for controlling the release of pharmaceuticals like SDM and preventing bacterial resistance due to environmental exposure (Almeida, Montenegro, & Sales, 2013).

Safety And Hazards

Sulfadimethoxine may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling Sulfadimethoxine .

Future Directions

While specific future directions for Sulfadimethoxine were not found in the search results, there are concerns that it will precipitate in the kidneys, leading to crystalluria .

properties

IUPAC Name

4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZORFUFYDOWNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023607
Record name Sulfadimethoxine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sulfadimethoxine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015621
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Sulfadimethoxine

CAS RN

122-11-2
Record name Sulfadimethoxine
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Record name Sulfadimethoxine [USP:INN:BAN:JAN:NF]
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Record name Sulfadimethoxine
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Record name sulfadimethoxine
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Record name Sulfadimethoxine
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Record name Sulfadimethoxine
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Record name SULFADIMETHOXINE
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Record name Sulfadimethoxine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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